Viscidulin I
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to Viscidulin I involves intricate chemical pathways. For instance, the total synthesis of related complex molecules such as scopadulin, an aphidicolane diterpene, illustrates the methodological approach to building complex natural products. This synthesis encompasses multiple steps, including ring system construction, stereoselective cyanation, and methylation, showcasing the level of precision required in synthesizing complex natural products (Rahman et al., 2001).
Molecular Structure Analysis
The molecular structure of Viscidulin I and related compounds highlights the diversity and complexity of natural product chemistry. For instance, in the study of Scutellaria viscidula, transcriptomic analysis provided insights into the biosynthesis of flavonoids, including Viscidulin I, by revealing the dynamic expression of genes involved in flavonoid synthesis (Bai et al., 2018).
Chemical Reactions and Properties
Understanding the chemical properties of Viscidulin I involves examining its synthesis and reactions within a broader context of flavonoid biosynthesis. The synthesis of related flavonoids and diterpenes, as seen in the methodology for scopadulin, provides a basis for understanding the reactions and chemical properties inherent to Viscidulin I (Rahman et al., 2001).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Viscidulin I were not identified, the general approach to studying natural products involves characterizing their physical properties through techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and chromatography. These methodologies are crucial for elucidating the structure and physical characteristics of complex molecules.
Chemical Properties Analysis
The chemical properties of Viscidulin I can be inferred from studies on flavonoid biosynthesis and the chemical synthesis of related compounds. Research on the biosynthesis of flavonoids within Scutellaria viscidula has shed light on the enzymatic pathways and gene expressions responsible for producing flavonoids, including Viscidulin I, highlighting the intricate network of reactions that define its chemical properties (Bai et al., 2018).
Scientific Research Applications
Chemical Constituents of Scutellaria Viscidula
Viscidulin I is identified as a chemical constituent of Scutellaria viscidula, a plant with medicinal properties. The study of its chemical constituents, including viscidulin I, highlights the potential pharmacological applications and the importance of these compounds in medicinal research (Xu Sui-xu, 2003).
Flavonoid Synthesis in Scutellaria Viscidula
Viscidulin I is part of the flavonoid content in Scutellaria viscidula. The understanding of flavonoid synthesis, including compounds like viscidulin I, viscidulin II, and viscidulin III, is crucial for exploring their biological activities and potential therapeutic uses (Chengke Bai et al., 2018).
Screening Selective GPC3 Inhibitor Components
A study revealed that viscidulin I can be used to screen selective antitumor components from Scutellariae Radix. It showed affinity to the Glypican-3 (GPC3) protein, indicating its potential as a targeted therapeutic agent in cancer research (Chun Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZCUABWZIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239032 | |
Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viscidulin I | |
CAS RN |
92519-95-4 | |
Record name | Viscidulin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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